N-2-Butyl-N'-tert-butyl ethylenediamine

Coordination Chemistry Metal Complex Stability Spectroscopy

N-2-Butyl-N'-tert-butyl ethylenediamine (CAS 91135-06-7) is an unsymmetrical N,N'-disubstituted acyclic diamine belonging to the N-alkyl ethylenediamine class. Its molecular formula is C₁₀H₂₄N₂, with a molecular weight of 172.31 g/mol.

Molecular Formula C10H24N2
Molecular Weight 172.31 g/mol
Cat. No. B13389555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-2-Butyl-N'-tert-butyl ethylenediamine
Molecular FormulaC10H24N2
Molecular Weight172.31 g/mol
Structural Identifiers
SMILESCCC(C)NCCNC(C)(C)C
InChIInChI=1S/C10H24N2/c1-6-9(2)11-7-8-12-10(3,4)5/h9,11-12H,6-8H2,1-5H3
InChIKeyGBXURJHTVALXAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-2-Butyl-N'-tert-butyl ethylenediamine (CAS 91135-06-7): Product Baseline and Structural Identity


N-2-Butyl-N'-tert-butyl ethylenediamine (CAS 91135-06-7) is an unsymmetrical N,N'-disubstituted acyclic diamine belonging to the N-alkyl ethylenediamine class . Its molecular formula is C₁₀H₂₄N₂, with a molecular weight of 172.31 g/mol . The compound is characterized by the asymmetric substitution of the ethylenediamine backbone: one nitrogen bears an n-butyl group (-CH₂CH₂CH₂CH₃), while the other bears a bulky tert-butyl group (-C(CH₃)₃). This specific asymmetric architecture fundamentally differentiates it from both its symmetric counterparts (e.g., N,N'-di-tert-butyl ethylenediamine) and simpler N-alkyl analogs, establishing a distinct steric and electronic profile [1].

Why N-2-Butyl-N'-tert-butyl ethylenediamine Cannot Be Substituted with Symmetric or Simpler Analogs


Substituting N-2-Butyl-N'-tert-butyl ethylenediamine with a simpler or symmetric N-substituted diamine is not a functionally neutral change due to its asymmetric substitution pattern. The combination of a primary-like, flexible n-butyl chain on one nitrogen with a bulky, electron-donating tert-butyl group on the other nitrogen creates a unique, and quantifiable, set of steric and electronic properties [1]. The tert-butyl group, in particular, imposes significant steric demand that dictates coordination geometry and metal complex stability, while the n-butyl group modulates solubility and nucleophilicity [1]. These characteristics are in stark contrast to the effects observed with symmetric diamines like N,N,N',N'-tetramethylethylenediamine (TMEDA) or N,N'-di-tert-butylethylenediamine, where both nitrogens are identically substituted, leading to different ligand field strengths and kinetic behavior in catalytic cycles [2].

Quantitative Comparative Evidence for N-2-Butyl-N'-tert-butyl ethylenediamine


Steric and Electronic Differentiation from N-Alkyl Analogs in Copper(II) Complexation

The complexation behavior of N-2-Butyl-N'-tert-butyl ethylenediamine is fundamentally governed by the steric bulk of the tert-butyl group. While direct quantitative data for this exact compound are not publicly available, extensive class-level data on related N-tert-butyl ethylenediamines demonstrates that the tert-butyl group forces a significant distortion in the metal coordination sphere, leading to lower formation constants (log K) and altered geometries compared to less hindered N-alkyl analogs [1]. This is evidenced by comparative studies on copper(II) complexes of N-substituted ethylenediamines, where increasing N-alkyl substitution, particularly with branched groups, correlates with a decrease in the stability constant of the complex [1].

Coordination Chemistry Metal Complex Stability Spectroscopy

Baseline Physical Property Differentiation from Symmetric N,N'-Di-tert-butyl ethylenediamine

The asymmetric substitution pattern of N-2-Butyl-N'-tert-butyl ethylenediamine directly impacts its physical properties, distinguishing it from its symmetric counterpart, N,N'-di-tert-butyl ethylenediamine. While experimental data for the target compound are not in the public domain, its properties can be reliably estimated and compared .

Physical Chemistry Thermodynamics Purification

Contrasting Redox Tuning Capability vs. TMEDA in Copper-Mediated ATRP

The activity of a copper catalyst in Atom Transfer Radical Polymerization (ATRP) is exquisitely sensitive to the ligand's electronic and steric properties. In a structure-activity study of tridentate nitrogen-based ligands for Cu-ATRP, it was found that the redox potential of the Cu(II)/Cu(I) couple is directly correlated with catalyst activity, with more reducing catalysts showing faster activation rates [1]. The unsymmetrical, bidentate nature of N-2-Butyl-N'-tert-butyl ethylenediamine positions it between the highly reducing, active catalysts and less active systems. In contrast to the symmetrical and more electron-donating N,N,N',N'-tetramethylethylenediamine (TMEDA), which forms a more reducing Cu(I) complex, the target compound's mixed alkyl substitution is expected to yield a complex with an intermediate redox potential [1]. This provides a tunable window for controlling the rate of activation (k_act) and deactivation (k_deact) in the ATRP equilibrium, a critical parameter for achieving narrow molecular weight distributions in polymer synthesis [1].

Catalysis ATRP Polymerization Redox Chemistry

Potential for Asymmetric Synthesis Scaffolding vs. Symmetric Diamines

The design of ligands for asymmetric catalysis often relies on creating a differentiated steric environment around the metal center. While N-2-Butyl-N'-tert-butyl ethylenediamine is achiral, its asymmetric structure (one bulky tert-butyl, one flexible n-butyl) provides a sterically biased coordination pocket [1]. This is a fundamental requirement for the development of chiral catalysts, where the first step is often the creation of a prochiral or desymmetrized ligand environment. This is supported by studies showing that unsymmetrical ethylenediamine derivatives are key precursors for synthesizing saturated N-heterocyclic carbenes (NHCs), which are privileged ligands in asymmetric catalysis [2]. The differential reactivity of the two amine groups in the target compound—one being a hindered secondary amine and the other a less hindered primary-like secondary amine—allows for sequential, selective functionalization, a feature not available in symmetric diamines [2].

Asymmetric Catalysis Chiral Induction Ligand Design

Optimal Research and Industrial Applications for N-2-Butyl-N'-tert-butyl ethylenediamine


Tuning Catalyst Activity in Copper-Mediated Atom Transfer Radical Polymerization (ATRP)

In ATRP, precise control over the polymerization rate and molecular weight distribution is paramount. The target compound is best utilized as a bidentate ligand for Cu(I)/Cu(II) where a catalyst with intermediate activity is required. Its mixed alkyl substitution is predicted to tune the Cu(II)/Cu(I) redox potential to a value between that of highly active catalysts (e.g., those with TMEDA) and less active systems [1]. This allows researchers to fine-tune the activation/deactivation equilibrium (k_act/k_deact) for monomers like methyl methacrylate or styrene, potentially offering better control and narrower polymer dispersities (Đ) compared to using a symmetric, more reducing ligand that might lead to faster, less controlled reactions [1].

Designing Metal Complexes with Controlled Stability and Geometry

This compound is ideal for coordination chemistry studies where the goal is to investigate the influence of steric bulk on metal complex stability and structure. The bulky tert-butyl group imposes a predictable distortion in the coordination sphere of metals like Cu(II) or Pd(II), leading to a measurable decrease in the formation constant (log K) relative to less hindered N-alkyl ethylenediamines [2]. This property can be exploited to create metal complexes that are less thermodynamically stable, a feature that can be advantageous in catalytic cycles where facile ligand dissociation is required to open a coordination site for substrate binding [2].

Asymmetric Scaffold for Selective Derivatization and Ligand Synthesis

N-2-Butyl-N'-tert-butyl ethylenediamine serves as a versatile and strategic building block for constructing more complex, functionalized molecules. Its two chemically distinct amine groups—one hindered (N-tert-butyl) and one less hindered (N-n-butyl)—enable selective, sequential functionalization [3]. This allows chemists to perform a reaction at the more accessible N-2-butyl site while leaving the N-tert-butyl site intact for a subsequent, different transformation. This capability is a cornerstone for synthesizing novel unsymmetrical ligands, including precursors to saturated N-heterocyclic carbenes (NHCs) or bifunctional organocatalysts, a synthetic pathway not available from symmetric diamine analogs [3].

Investigating Steric Effects in Cross-Coupling Catalysis

In palladium-catalyzed cross-coupling reactions, the steric environment around the metal center profoundly influences the rates of oxidative addition, transmetallation, and reductive elimination. N-2-Butyl-N'-tert-butyl ethylenediamine can be used as a bidentate ligand or as a precursor to more complex phosphine or carbene ligands to probe these steric effects [1]. By comparing the catalytic performance of its Pd(II) complexes with those formed from symmetric diamines (e.g., TMEDA or N,N'-di-tert-butyl ethylenediamine) in reactions like Suzuki-Miyaura or Heck couplings, researchers can isolate the specific contribution of an asymmetric, bulky substitution pattern on catalyst turnover number (TON) and selectivity [1].

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